molecular formula C11H6ClNO2S B3279978 3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one CAS No. 70438-17-4

3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one

Cat. No. B3279978
M. Wt: 251.69 g/mol
InChI Key: HCMFUSRNTCUITN-UHFFFAOYSA-N
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Patent
US04144235

Procedure details

A 4.0 g. portion of the above product is reacted with 4.0 g. of phosphorus pentachloride in 103 ml. of dry toluene as described in Example 1, giving 3,10-dichloro-thieno[3,4-b][1,5]benzoxazepine which is further reacted with 25 ml. of N-hydroxyethylpiperazine and 25 ml. of dry toluene giving the base compound as a foam which is converted to 4-(3-chlorothieno[3,4-b][1,5]benzoxazepin-10-yl)-1-piperazine-ethanol fumarate, m.p. 144°-145° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1]CCN1CCNCC1.C(O)(=O)/C=C/C(O)=O.[Cl:18][C:19]1[S:20][CH:21]=[C:22]2[C:28](N3CCN(CCO)CC3)=[N:27][C:26]3[CH:38]=[CH:39][CH:40]=[CH:41][C:25]=3[O:24][C:23]=12>C1(C)C=CC=CC=1>[Cl:18][C:19]1[S:20][CH:21]=[C:22]2[C:28](=[O:1])[NH:27][C:26]3[CH:38]=[CH:39][CH:40]=[CH:41][C:25]=3[O:24][C:23]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1CCNCC1
Step Two
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.ClC=1SC=C2C1OC1=C(N=C2N2CCN(CC2)CCO)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is further reacted with 25 ml

Outcomes

Product
Name
Type
Smiles
ClC=1SC=C2C1OC1=C(NC2=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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